4-Hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL)benzamide
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Overview
Description
4-Hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL)benzamide is a heterocyclic compound that contains a thiazolidine ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug design. The presence of both sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold for the synthesis of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL)benzamide can be synthesized through the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with green chemistry principles, as water is used as the solvent, minimizing the use of hazardous chemicals . The reaction typically yields nearly quantitative amounts of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry can be applied to scale up the synthesis. The use of water as a solvent and the avoidance of hazardous reagents make this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-Hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of combinatorial libraries of rhodanine derivatives.
Medicine: Some derivatives are undergoing clinical trials for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL)benzamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, some derivatives act as peroxisome proliferator-activated receptor (PPAR) antagonists, which are used in the treatment of type II diabetes . The compound’s ability to form hydrogen bonds and interact with various biological macromolecules underlies its diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one (Rhodanine): Shares the thiazolidine ring structure and exhibits similar biological activities.
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)carboxamides: Structurally related and used in similar applications.
Uniqueness
4-Hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL)benzamide is unique due to the presence of the hydroxybenzamide moiety, which enhances its solubility and potential for hydrogen bonding. This structural feature distinguishes it from other thiazolidine derivatives and contributes to its specific biological activities.
Properties
IUPAC Name |
4-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S2/c13-7-3-1-6(2-4-7)9(15)11-12-8(14)5-17-10(12)16/h1-4,13H,5H2,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNZAODCTIERJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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